molecular formula C5H6ClNO2S2 B1425984 Dimethyl-1,3-thiazole-4-sulfonyl chloride CAS No. 955085-16-2

Dimethyl-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B1425984
CAS No.: 955085-16-2
M. Wt: 211.7 g/mol
InChI Key: SENSQPNCXAIZGY-UHFFFAOYSA-N
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Description

Dimethyl-1,3-thiazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 955085-16-2 . It has a molecular weight of 211.69 . The IUPAC name for this compound is 2,5-dimethyl-1,3-thiazole-4-sulfonyl chloride . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClNO2S2/c1-3-5(11(6,8)9)7-4(2)10-3/h1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis of β-Lactams and Non-β-Lactam Adducts

Dimethyl-1,3-thiazole-4-sulfonyl chloride is involved in the synthesis of β-lactams and non-β-lactam adducts. Reactions of acid chlorides with various 2-substituted 4,5-dihydro-1,3-thiazoles yield these products, with differences in the products depending on the substituents used. This highlights its role in creating diverse chemical structures (Shi, Linden, & Heimgartner, 2013).

Anticancer Activity Research

Studies have explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds related to this compound. These studies show potential in treating various cancers, emphasizing the relevance of such compounds in medicinal chemistry (Turov, 2020).

Synthesis of Dimethyl Sulfomycinamate

Research into the synthesis of Dimethyl sulfomycinamate, a derivative of this compound, has been conducted. This synthesis involves complex steps and examines the chemistry of various heterocycles, showcasing the compound's utility in advanced synthetic chemistry (Kelly & Lang, 1995).

Reactivity with Sulfonyl Chlorides

The reactivity of 1,2,3-triazoles towards sulfonyl chlorides, including this compound, has been studied. This research highlights the compound's role in forming novel sulfonyl-1,2,3-triazoles, expanding its applications in chemical synthesis (Beryozkina et al., 2015).

Synthesis of Novel Sulfonamides

Research on the chlorination of certain thiazoles, including this compound, has led to the synthesis of novel sulfonamides. These compounds have been shown to be efficient electrophilic reagents, important for nucleophilic substitution reactions (Turov, Vinogradova, & Brovarets, 2014).

Development of Amidophenacylating Reagents

The use of amidophenacylating reagents in synthesizing derivatives of 1,3-oxazole- and 1,3-thiazole-4-sulfonyl chlorides, including this compound, demonstrates its role in developing new chemical entities. This research contributes to the expansion of the chemical toolbox (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).

Safety and Hazards

The safety information for Dimethyl-1,3-thiazole-4-sulfonyl chloride indicates that it is dangerous . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

2,5-dimethyl-1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S2/c1-3-5(11(6,8)9)7-4(2)10-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENSQPNCXAIZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955085-16-2
Record name dimethyl-1,3-thiazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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